molecular formula C25H27N3O3 B1193721 N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine CAS No. 2089227-65-4

N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine

Cat. No. B1193721
CAS RN: 2089227-65-4
M. Wt: 417.51
InChI Key: JZDHWOWCHGYSGA-UHFFFAOYSA-N
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Description

“N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine”, also known as VBIT-12, is a compound with the molecular formula C25H27N3O3 . It has a molecular weight of 417.5 g/mol . VBIT-12 is known to be a voltage-dependent anion channel 1 (VDAC1) inhibitor.


Molecular Structure Analysis

The molecular structure of VBIT-12 includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The compound also contains a carbonyl group, which is a key functional group in organic chemistry .


Physical And Chemical Properties Analysis

VBIT-12 has a molecular weight of 417.5 g/mol and a molecular formula of C25H27N3O3 . It has a computed XLogP3-AA value of 1.7, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 7, indicating the number of bonds that allow free rotation around themselves . The exact mass and monoisotopic mass of the compound are both 417.20524173 g/mol . The topological polar surface area is 81.7 Ų, which is the sum of surfaces of polar atoms in a molecule .

Scientific Research Applications

Therapeutic Strategy in ALS

VBIT-12 has been studied as a potential therapeutic strategy in Amyotrophic Lateral Sclerosis (ALS), a neurodegenerative disease caused by motor neuron degeneration . VBIT-12 was able to rescue cell death induced by mutant SOD1 in neuronal cultures. Although survival was not affected, VBIT-12 administration significantly improved muscle endurance in mutant SOD1 G93A mice .

Inhibitor of VDAC1

VBIT-12 is a voltage-dependent anion channel 1 (VDAC1) inhibitor . VDAC1 is a multi-functional channel located at the outer mitochondrial membrane that serves as a mitochondrial gatekeeper controlling metabolic and energetic crosstalk between mitochondria and the rest of the cell. It is a key player in mitochondria-mediated apoptosis .

Prevention of Apoptosis

VBIT-12 has been found to interfere with VDAC1’s pro-apoptotic action and prevent apoptosis and associated processes, with no effect on naïve cells under physiological conditions .

Inhibition of ROS Production

VBIT-12 inhibits VDAC1 oligomerization and subsequently apoptosis and associated processes such as Reactive Oxygen Species (ROS) production .

Regulation of Cytosolic Calcium

VBIT-12 has been shown to inhibit the increase in cytosolic calcium, which is associated with apoptosis .

Improvement of Cognitive Performance

Although not directly related to VBIT-12, its analog VBIT-4 was found to improve cognitive, learning, and memory performance in an Alzheimer’s disease-like transgenic mouse model . This suggests that VBIT-12 might have similar potential applications in neurodegenerative diseases.

Mechanism of Action

properties

IUPAC Name

2-[[4-anilino-1-(naphthalen-1-ylmethyl)piperidine-4-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-23(30)17-26-24(31)25(27-21-10-2-1-3-11-21)13-15-28(16-14-25)18-20-9-6-8-19-7-4-5-12-22(19)20/h1-12,27H,13-18H2,(H,26,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDHWOWCHGYSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)NCC(=O)O)NC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
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N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
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N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
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N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
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N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine
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N-[[1-(1-naphthalenylmethyl)-4-(phenylamino)-4-piperidinyl]carbonyl]-glycine

Q & A

Q1: How does VBIT-12 interact with its target and what are the downstream effects?

A1: VBIT-12 directly targets the Voltage-Dependent Anion Channel 1 (VDAC1) located on the outer mitochondrial membrane. [, ] Specifically, it inhibits VDAC1 oligomerization, a process linked to the formation of the mitochondrial permeability transition pore (mPTP). [] By preventing mPTP opening, VBIT-12 helps maintain mitochondrial integrity, reducing reactive oxygen species (ROS) production and stabilizing mitochondrial membrane potential. [] This, in turn, can protect cells from apoptosis and alleviate damage associated with mitochondrial dysfunction.

Q2: What is the in vitro and in vivo efficacy of VBIT-12 in models of disease?

A2: In vitro, VBIT-12 demonstrated the ability to rescue neuronal cell death induced by mutant SOD1, a protein implicated in Amyotrophic Lateral Sclerosis (ALS). [] In vivo, while VBIT-12 administration did not improve survival in a mouse model of ALS (SOD1G93A mice), it significantly enhanced muscle endurance. [] Additionally, in a mouse model of alcoholic liver disease, VBIT-12 administration, as well as genetic knockdown of Pgam5 (a protein promoting VDAC1 oligomerization), mitigated liver damage, inflammation, and oxidative stress. []

Q3: What are the potential applications of VBIT-12 based on current research?

A3: Based on its mechanism of action and observed effects, VBIT-12 holds promise as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction. [, ] This includes neurodegenerative diseases like ALS, as well as conditions like alcoholic liver disease where mitochondrial damage plays a critical role. [, ] Further research is necessary to fully elucidate its therapeutic potential and determine its efficacy and safety profile in humans.

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